molecular formula C12H15NO5 B1429648 Ethyl 2-(4-nitrophenoxy)butanoate CAS No. 225102-05-6

Ethyl 2-(4-nitrophenoxy)butanoate

Cat. No. B1429648
CAS RN: 225102-05-6
M. Wt: 253.25 g/mol
InChI Key: NZSZBYKHXVLPBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-(4-nitrophenoxy)butanoate can be achieved through phase-transfer catalysis under sonication . The reaction involves the corresponding p-nitrophenol and ethyl 2-bromoacetate using the mild solid base, anhydrous potassium carbonate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(4-nitrophenoxy)butanoate is 1S/C12H15NO5/c1-3-11(12(14)17-4-2)18-10-7-5-9(6-8-10)13(15)16/h5-8,11H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-(4-nitrophenoxy)butanoate is a liquid at room temperature .

Scientific Research Applications

Enzymatic Catalysis

Ethyl 2-(4-nitrophenoxy)butanoate and its related compounds have been used as chiral precursors in studies of enzymatic catalysis. For instance, a study by Knezović, Sunjic, and Levai (1993) demonstrated the enantioselective hydrolysis of ethyl 3-(2′-nitrophenoxy) butanoates catalyzed by lipases from Pseudomonas fluorescens and Pseudomonas sp. They found that the alkyl ester group significantly influences the rate of hydrolysis, providing valuable insights into enzymatic selectivity and efficiency in organic synthesis (Knezović, Sunjic, & Levai, 1993).

Intermediate in Synthesis

Xiong, Gao, Yang, Tang, and Zheng (2019) investigated the synthesis of Ethyl 4-(4-Nitrophenoxy) Picolinate, an important intermediate for creating biologically active compounds. They optimized the synthetic method, achieving a total yield of 78.57%. This study highlights the role of Ethyl 2-(4-nitrophenoxy)butanoate derivatives in synthesizing complex molecules with potential biological applications (Xiong et al., 2019).

Chemical Synthesis and Rearrangements

In chemical synthesis, Ethyl 2-(4-nitrophenoxy)butanoate and its derivatives have been employed in various rearrangements and reactions. For example, Knipe, Sridhar, and Lound-Keast (1977) prepared 2-(p-Nitrophenoxy)ethylamines through reactions of 2-aminoethanols, showcasing the compound’s versatility in creating diverse chemical structures (Knipe, Sridhar, & Lound-Keast, 1977).

Application in Catalytic Reactions

Ethyl 2-(4-nitrophenoxy)butanoate derivatives have also been used in studies exploring catalytic reactions. For instance, Sivakumar and Phani (2011) used such derivatives in creating polymer-supported systems for catalytic reactions, combining the catalyst and reagent on a single platform. This approach has potential applications in simplifying and enhancing various chemical processes (Sivakumar & Phani, 2011).

properties

IUPAC Name

ethyl 2-(4-nitrophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-3-11(12(14)17-4-2)18-10-7-5-9(6-8-10)13(15)16/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSZBYKHXVLPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-nitrophenoxy)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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